molecular formula C8H10BrNO2S B11857985 3-(bromomethyl)-N-methylbenzenesulfonamide

3-(bromomethyl)-N-methylbenzenesulfonamide

Cat. No.: B11857985
M. Wt: 264.14 g/mol
InChI Key: DGCRGKVPWCSRKW-UHFFFAOYSA-N
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Description

3-(bromomethyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound features a bromomethyl group attached to a benzene ring, which is further substituted with a methylbenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-N-methylbenzenesulfonamide typically involves the bromination of N-methylbenzenesulfonamide. One common method is to react N-methylbenzenesulfonamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of bromine as a reagent is carefully managed to prevent any hazardous situations.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-(bromomethyl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-N-methylbenzenesulfonamide involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This covalent modification can disrupt essential biological pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorophenyl group instead of a bromomethyl group.

    2-bromomethyl-1,3-dioxolane: Contains a bromomethyl group but differs in the rest of the structure.

Uniqueness

3-(bromomethyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

3-(bromomethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3

InChI Key

DGCRGKVPWCSRKW-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)CBr

Origin of Product

United States

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